molecular formula C10H12NaO+ B1588234 sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene CAS No. 52993-95-0

sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene

Cat. No.: B1588234
CAS No.: 52993-95-0
M. Wt: 171.19 g/mol
InChI Key: CZGYTOCDSMDCRG-BJILWQEISA-N
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Description

sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene is a synthetic polymer commonly used in various fields such as medical research, environmental research, and industrial research. It is known for its unique properties and versatility, making it a valuable compound in scientific and industrial applications.

Preparation Methods

The preparation of benzenesulfonic acid, methoxy(1-propenyl)-, sodium salt, homopolymer typically involves the sulfonation of anethole. The synthetic route includes the following steps:

    Sulfonation: Anethole is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.

    Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.

    Polymerization: The monomer is polymerized to form the homopolymer.

Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene has a wide range of scientific research applications:

    Chemistry: It is used as a surfactant and emulsifier in various chemical processes.

    Biology: The compound is employed in biological research for its antimicrobial properties.

    Medicine: It is used in the formulation of pharmaceuticals and as a stabilizer for certain drugs.

    Industry: The compound is utilized in the production of detergents, coatings, and adhesives.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, methoxy(1-propenyl)-, sodium salt, homopolymer involves its interaction with molecular targets such as enzymes and cell membranes. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins and other biomolecules, leading to changes in their structure and function . This interaction can disrupt microbial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene can be compared with other similar compounds such as:

    Sodium dodecylbenzenesulfonate: Another surfactant with similar properties but different molecular structure.

    Sodium polystyrene sulfonate: A polymer with similar sulfonic acid groups but different backbone structure.

    Sodium toluenesulfonate: A compound with a similar sulfonic acid group but different aromatic ring structure.

The uniqueness of benzenesulfonic acid, methoxy(1-propenyl)-, sodium salt, homopolymer lies in its specific combination of the methoxy(1-propenyl) group and the sulfonic acid group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O.Na/c1-3-4-9-5-7-10(11-2)8-6-9;/h3-8H,1-2H3;/q;+1/b4-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGYTOCDSMDCRG-BJILWQEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC=C(C=C1)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC=C(C=C1)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NaO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52993-95-0
Record name Benzenesulfonic acid, methoxy(1-propen-1-yl)-, sodium salt (1:1), homopolymer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium polyanetholesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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